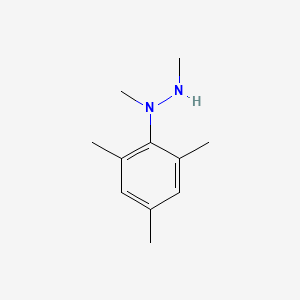

1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine

Description

1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine is a substituted hydrazine derivative characterized by two methyl groups attached to the hydrazine nitrogen and a 2,4,6-trimethylphenyl (mesityl) group. Its molecular formula is C₉H₁₄N₂, with an average molecular mass of 150.225 g/mol . This compound is structurally related to mesitylhydrazine (2,4,6-trimethylphenylhydrazine), but the additional methyl groups on the hydrazine nitrogen distinguish its reactivity and applications.

Properties

CAS No. |

6304-64-9 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1,2-dimethyl-1-(2,4,6-trimethylphenyl)hydrazine |

InChI |

InChI=1S/C11H18N2/c1-8-6-9(2)11(10(3)7-8)13(5)12-4/h6-7,12H,1-5H3 |

InChI Key |

XHISNZMWYMPLEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C)NC)C |

Origin of Product |

United States |

Preparation Methods

Methylation of 2,4,6-Trimethylphenylhydrazine

The most direct method involves sequential alkylation of hydrazine:

- Synthesis of 2,4,6-Trimethylphenylhydrazine :

- React mesityl chloride (2,4,6-trimethylbenzyl chloride) with hydrazine hydrate in ethanol under reflux (24–48 hours).

- Reaction :

$$

\text{Mesityl chloride} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{2,4,6-Trimethylphenylhydrazine} + \text{HCl}

$$ - Yield : ~70–80% after recrystallization.

- Dimethylation :

- Treat 2,4,6-trimethylphenylhydrazine with methyl iodide (2 equivalents) in acetone using potassium carbonate as a base.

- Conditions : Reflux (60–80°C, 12–24 hours), followed by filtration and solvent evaporation.

- Purification : Recrystallization from ethyl acetate yields pure product.

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux | 70–80% | >90% | |

| 2 | CH₃I, K₂CO₃, acetone, reflux | 60–75% | 95% |

Alternative Pathway: Reductive Amination

A less common approach employs reductive amination of mesityl aldehyde with 1,1-dimethylhydrazine:

- Reaction :

$$

\text{Mesityl aldehyde} + \text{H}2\text{N–N(CH}3\text{)}2 \xrightarrow{\text{NaBH}4,\ \text{MeOH}} \text{1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine}

$$ - Conditions : Room temperature, 6–12 hours.

- Yield : ~50–60% after column chromatography.

Critical Reaction Parameters

- Temperature : Elevated temperatures (>80°C) accelerate alkylation but risk side products like 4-amino-triazoles.

- Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution rates.

- Hydrazine Handling : Hydrazine hydrate is preferred over anhydrous hydrazine for safety and reactivity.

Industrial-Scale Considerations

While lab-scale methods rely on batch reactors, industrial production may employ:

- Continuous Flow Systems : To improve heat management and reduce reaction times.

- Distillation : For large-scale purification, though recrystallization remains standard for high-purity isolates.

Analytical Validation

Challenges and Optimizations

- Side Reactions : Over-alkylation or oxidation can occur with excess methyl iodide or prolonged heating. Stoichiometric control and inert atmospheres mitigate this.

- Scalability : Batch processes face limitations in mixing efficiency, addressed by segmented flow reactors in continuous systems.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce various substituted hydrazines.

Scientific Research Applications

1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Hydrazine Derivatives

Key Observations :

- The mesityl group (2,4,6-trimethylphenyl) enhances hydrophobicity compared to phenyl or dichlorophenyl groups in other derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The hydrochloride salt of mesitylhydrazine (CAS 76195-82-9) exhibits higher water solubility than the free base, a property critical for pharmaceutical applications .

- 1,2-Diphenylhydrazine’s rapid oxidation under aerobic conditions contrasts with the likely stability of the target compound due to electron-donating methyl groups .

Toxicological and Environmental Profiles

Table 3: Toxicity and Environmental Fate

Key Observations :

Biological Activity

1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine is a hydrazine derivative that has garnered attention due to its biological activity, particularly in relation to its potential carcinogenic properties and effects on various biological systems. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a substituted aromatic ring. The molecular formula is C11H16N2, and its structure can be depicted as follows:

This compound's unique structure contributes to its biological properties, influencing interactions with biological macromolecules.

Carcinogenicity

Research indicates that hydrazines, including 1,2-dimethylhydrazine (a closely related compound), are potent carcinogens. They have been shown to induce tumors in various animal models, particularly in the colon. Studies suggest that the mechanism involves metabolic activation leading to DNA damage and mutagenesis .

| Compound | Tumor Type | Model Organism | Reference |

|---|---|---|---|

| 1,2-Dimethylhydrazine | Colon tumors | Rats | |

| 1,2-Dimethylhydrazine | Liver tumors | Mice |

Toxicological Effects

The compound exhibits significant toxicological effects on multiple organ systems. Acute exposure can lead to liver and kidney damage, as well as neurotoxic effects manifesting as convulsions . The severity of these effects is dose-dependent and varies among individuals.

Case Studies

Case Study 1: Carcinogenicity Assessment

A study investigating the carcinogenic potential of 1,2-dimethylhydrazine revealed that administration in rodent models resulted in a high incidence of colon tumors. The study utilized histopathological examination and molecular analysis to confirm tumorigenesis linked to DNA adduct formation .

Case Study 2: Toxicological Profile

In a toxicological assessment involving various doses of the compound administered to mice, significant liver enzyme elevation was noted alongside histological evidence of hepatic necrosis. This study underscores the need for caution in handling hydrazines due to their acute toxicity profiles .

Q & A

Q. What are the established synthetic routes for 1,2-Dimethyl-1-(2,4,6-trimethylphenyl)hydrazine, and what parameters critically influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between hydrazine derivatives and substituted aromatic precursors. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require controlled conditions to avoid side reactions like oxidation.

- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) optimize proton transfer in hydrazone formation.

- Purification : Column chromatography or recrystallization ensures purity, with HPLC or NMR (¹H/¹³C) used for validation .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Steps include:

Crystal Growth : Use slow evaporation from solvents like ethanol or DCM.

Data Collection : Employ synchrotron or in-house diffractometers (Mo/Kα radiation).

Refinement : Use SHELXL () for structure solution, incorporating restraints for methyl group disorder. Validate with R-factors (<5%) and electron density maps .

Q. What are the primary toxicological endpoints identified in analog studies (e.g., 1,2-diphenylhydrazine)?

- Methodological Answer : Analog data (1,2-diphenylhydrazine) highlight hepatic, renal, and hematological effects. Key endpoints:

- Hepatic : Elevated ALT/AST levels in rodent models.

- Renal : Tubular necrosis observed at high doses (≥100 mg/kg).

- Experimental Design : Use OECD Guidelines 407 (28-day repeated dose) with histopathological analysis .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, vapor pressure) be resolved?

- Methodological Answer : Discrepancies arise from variable experimental conditions (e.g., oxidation under aerobic vs. anaerobic settings). Recommendations:

- Solubility : Measure via shake-flask method at 25°C in buffered solutions (pH 4–9) to account for ionization.

- Vapor Pressure : Use effusion methods (e.g., Knudsen cell) with mass spectrometry detection.

- Validation : Cross-reference with computational models (EPI Suite, SPARC) to identify outliers .

Q. What experimental designs are recommended to assess environmental fate under anaerobic conditions?

- Methodological Answer : Anaerobic degradation studies require:

- Setup : Use sediment-slurry reactors with N₂/CO₂ atmospheres to mimic groundwater conditions.

- Analytics : Track parent compound and metabolites via LC-MS/MS.

- Controls : Include abiotic controls (sterilized sediments) to distinguish microbial vs. chemical degradation.

Note: ATSDR identifies anaerobic data gaps for related hydrazines, necessitating redox-potential monitoring .

Q. How can systematic review frameworks (e.g., ATSDR’s) evaluate health risks of this compound?

- Methodological Answer : Follow ATSDR’s 8-step framework ():

Literature Search : Use PubMed, TOXCENTER with MeSH terms (e.g., "hydrazine/toxicity").

Bias Assessment : Apply risk-of-bias tools (e.g., SYRCLE for animal studies).

Confidence Rating : Rate evidence as "moderate" if ≥3 studies show consistent effects (e.g., hepatic damage).

Integration : Weight findings by study quality and relevance to human exposure routes .

Q. What in silico strategies complement experimental studies in predicting metabolic pathways?

- Methodological Answer : Use in silico tools to:

- Metabolism Prediction : Employ BioTransformer or GLORYx for phase I/II transformations (e.g., N-demethylation, glucuronidation).

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to prioritize in vivo endpoints.

- Validation : Compare predictions with in vitro hepatocyte assays (CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.